

Spectroscopic Data of 6-Aminophthalide: An In-depth Technical Guide

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Compound of Interest

Compound Name: 6-Aminophthalide

Cat. No.: B112798

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Introduction

6-Aminophthalide is a chemical compound of interest in organic synthesis and medicinal chemistry. As a derivative of phthalide, it possesses a lactone fused to a benzene ring, with an amino group substituent that can significantly influence its chemical reactivity and biological activity. Accurate spectroscopic data is paramount for the unambiguous identification, purity assessment, and structural elucidation of such molecules during research and development.

This technical guide provides a summary of the expected spectroscopic characteristics of **6-Aminophthalide**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra for **6-aminophthalide** are not readily available in public databases, the data presented herein are estimated based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. This guide also outlines detailed experimental protocols for acquiring such data and includes a generalized workflow for the synthesis and characterization of novel chemical entities.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **6-Aminophthalide**. These values are intended to serve as a reference for researchers working with this or structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data for **6-Aminophthalide**

Chemical Shift (δ) (ppm)	Multiplicity	Number of Protons	Assignment
~7.2-7.4	d	1	Ar-H
~6.8-7.0	dd	1	Ar-H
~6.7-6.9	d	1	Ar-H
~5.2	s	2	-CH ₂ -O-
~4.0-5.0	br s	2	-NH ₂

Note: Spectra are typically recorded in deuterated solvents such as CDCl_3 or DMSO-d_6 .

Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The broad singlet for the -NH₂ protons can exchange with D_2O .

Table 2: Predicted ^{13}C NMR Spectral Data for **6-Aminophthalide**

Chemical Shift (δ) (ppm)	Carbon Type	Assignment
~170	Quaternary	C=O (lactone)
~150	Quaternary	C-NH ₂
~130-140	Quaternary	Ar-C
~125-130	Tertiary	Ar-CH
~115-120	Tertiary	Ar-CH
~110-115	Tertiary	Ar-CH
~105-110	Quaternary	Ar-C
~70	Secondary	-CH ₂ -O-

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Spectral Data for **6-Aminophthalide**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
3400-3200	Medium, Broad	N-H stretch (asymmetric and symmetric)
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch
~1750	Strong	C=O stretch (γ -lactone)
1620-1580	Medium-Strong	N-H bend and Aromatic C=C stretch
1300-1200	Strong	C-O stretch (lactone)
1300-1250	Medium	C-N stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **6-Aminophthalide**

m/z	Interpretation
149	[M] ⁺ (Molecular Ion)
120	[M-CHO] ⁺
92	[M-C ₂ H ₃ O ₂] ⁺
65	[C ₅ H ₅] ⁺

Note: Fragmentation patterns are predicted for electron ionization (EI) mass spectrometry.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **6-Aminophthalide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **6-Aminophthalide** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
- **Instrumentation:** The data should be acquired on a 400 MHz or higher field NMR spectrometer.
- **^1H NMR Acquisition:**
 - **Pulse Program:** Standard single-pulse experiment.
 - **Spectral Width:** 0-12 ppm.
 - **Number of Scans:** 16-64, depending on sample concentration.
 - **Relaxation Delay:** 1-2 seconds.
- **^{13}C NMR Acquisition:**
 - **Pulse Program:** Proton-decoupled experiment (e.g., zgpg30).
 - **Spectral Width:** 0-200 ppm.
 - **Number of Scans:** 1024 or more, as ^{13}C has a low natural abundance.
 - **Relaxation Delay:** 2-5 seconds.
- **Data Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the frequency domain spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation (Attenuated Total Reflectance - ATR):** Place a small amount of solid **6-Aminophthalide** directly onto the ATR crystal. Apply pressure with the built-in clamp to ensure good contact.

- Instrumentation: A standard FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands.

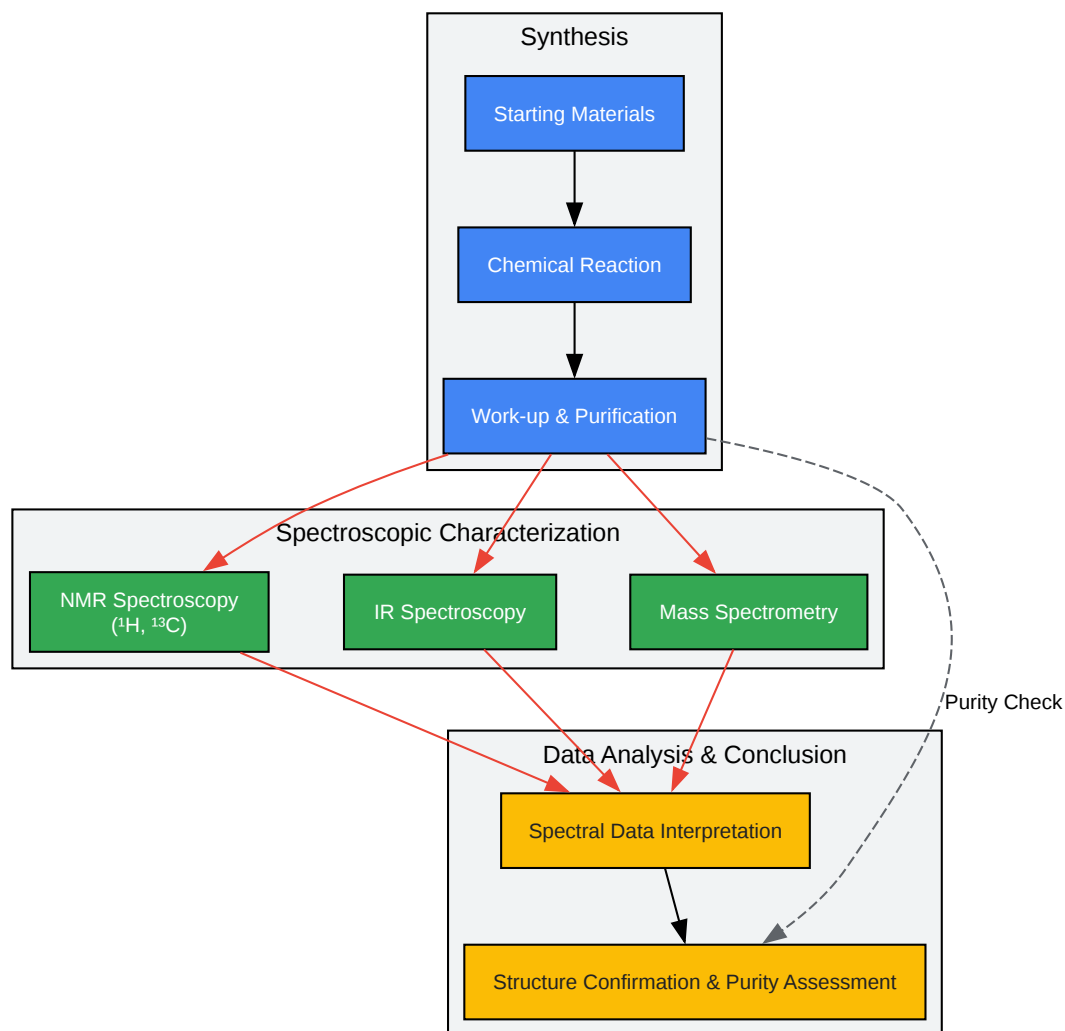
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **6-Aminophthalide** (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
- Data Acquisition:
 - Introduce the sample into the ion source via direct infusion or through a gas chromatograph (GC-MS).
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of a novel organic compound like **6-Aminophthalide**.

General Workflow for Synthesis and Spectroscopic Characterization

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Caption: A flowchart illustrating the typical stages from synthesis to spectroscopic analysis and final structure confirmation of a chemical compound.

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